2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001062
InChI: InChI=1S/C8H11N3/c1-2-8-10-4-6-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC16001062

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine -

Specification

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C8H11N3/c1-2-8-10-4-6-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3
Standard InChI Key QZSKCCGHFJFUOS-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C2CNCC2=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine features a bicyclic core comprising a six-membered pyrimidine ring fused to a five-membered pyrrole ring. The ethyl group at the 2-position introduces steric and electronic modifications that influence molecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.20 g/mol
IUPAC Name2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
SMILESCC1=NC=C2CNCC2=N1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The planar arrangement of the bicyclic system facilitates π-π stacking with aromatic residues in enzyme binding pockets, while the ethyl group modulates hydrophobicity .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The 1H^1H-NMR spectrum exhibits distinct signals for the ethyl group (δ 1.35 ppm, triplet, 3H; δ 2.65 ppm, quartet, 2H) and pyrrolidine protons (δ 3.80–4.10 ppm, multiplet) . High-resolution MS shows a molecular ion peak at m/z 149.0954 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. A representative pathway includes:

  • Formation of the Pyrrolidine Ring: Reacting ethyl 3-aminopyrrole-2-carboxylate with formamidine acetate under acidic conditions yields the dihydro-pyrrolopyrimidine core .

  • Ethylation: Introducing the ethyl group via nucleophilic substitution or transition metal-catalyzed coupling at the 2-position .

  • Salt Formation: Conversion to the dihydrochloride salt improves solubility for pharmacological testing .

Critical Reaction Parameters:

  • Temperature: 80–100°C

  • Catalysts: Pd(OAc)₂ for Suzuki-Miyaura couplings

  • Yield Optimization: 60–75% after purification by column chromatography

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 2-ethyl group reveal its importance in ATR kinase inhibition:

DerivativeR-SubstituentATR IC₅₀ (μM)
2-MethylCH₃0.015
2-EthylC₂H₅0.007
2-IsopropylC₃H₇0.023

The ethyl group optimally balances steric bulk and lipophilicity, enhancing binding to the kinase’s hydrophobic pocket .

Biochemical and Pharmacological Profile

Mechanism of Action

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives inhibit ATR kinase by competing with ATP for binding to the catalytic domain. This prevents phosphorylation of downstream targets like CHK1, inducing replication stress and apoptosis in cancer cells . Additional mechanisms include:

  • DHFR Inhibition: Analogues with amino substitutions at the 4-position inhibit dihydrofolate reductase (IC₅₀ = 66 nM), disrupting nucleotide synthesis .

  • Cytotoxic Effects: GI₅₀ values ≤10⁻⁷ M in ovarian (A2780) and breast (MCF7) cancer lines .

Pharmacokinetic Properties

  • Solubility: 12.5 mg/mL in aqueous buffer (pH 7.4) for the dihydrochloride salt .

  • Plasma Stability: t₁/₂ = 4.2 hours in human plasma.

  • Metabolism: Hepatic oxidation via CYP3A4, forming inactive carboxylated metabolites .

Therapeutic Applications and Clinical Outlook

Oncology

Preclinical studies highlight potent activity against ATR-dependent cancers:

Cancer TypeModelResponse
Ovarian CancerA2780 XenograftTumor Growth Inhibition: 78%
Colorectal CancerHCT116 TP53⁻/⁻Synergy with 5-FU (CI = 0.3)

Combination regimens with PARP inhibitors (e.g., olaparib) show enhanced synthetic lethality .

Infectious Diseases

Emerging data suggest utility against Plasmodium falciparum (IC₅₀ = 0.8 μM) by targeting parasite DHFR .

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